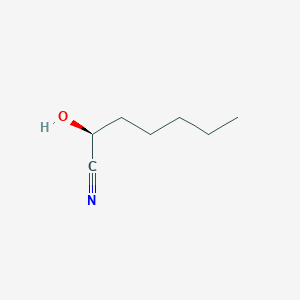![molecular formula C9H18F3NO2Si B1639019 4-[2,2,2-Trifluor-1-[(trimethylsilyl)oxy]ethyl]morpholin CAS No. 289706-46-3](/img/structure/B1639019.png)
4-[2,2,2-Trifluor-1-[(trimethylsilyl)oxy]ethyl]morpholin
Übersicht
Beschreibung
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine is a chemical compound with the molecular formula C9H18F3NO2Si. It is a colorless to almost colorless clear liquid, known for its use as a nucleophilic trifluoromethylating agent. This compound is particularly valuable in organic synthesis due to its ability to introduce trifluoromethyl groups into various substrates .
Wissenschaftliche Forschungsanwendungen
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine typically involves the reaction of morpholine with trifluoroacetaldehyde and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process can be summarized as follows:
Reactants: Morpholine, trifluoroacetaldehyde, trimethylsilyl chloride.
Conditions: Anhydrous environment, typically under argon or nitrogen atmosphere.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophilic carbonyl compounds.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in the presence of a base like cesium fluoride (CsF) and a copper catalyst (CuI).
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Trifluoromethylated alcohols: When reacting with carbonyl compounds, the major products are α-trifluoromethyl alcohols.
Wirkmechanismus
The mechanism of action of 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine involves its role as a nucleophilic trifluoromethylating agent. The compound reacts with electrophilic carbonyl compounds, where the trifluoromethyl group is transferred to the carbonyl carbon, forming a new C-C bond. The trimethylsilyl group stabilizes the intermediate species, facilitating the reaction. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane (TMSCF3): Another nucleophilic trifluoromethylating agent, but with different reactivity and stability.
Trifluoromethyl iodide (CF3I): Used for electrophilic trifluoromethylation, contrasting with the nucleophilic nature of 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine.
Trifluoromethyl sulfonates: These compounds are also used for introducing trifluoromethyl groups but have different reaction mechanisms.
Uniqueness
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine is unique due to its stability and efficiency as a nucleophilic trifluoromethylating agent. The presence of the trimethylsilyl group enhances its reactivity and allows for selective trifluoromethylation of non-enolizable carbonyl compounds .
Eigenschaften
IUPAC Name |
trimethyl-(2,2,2-trifluoro-1-morpholin-4-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NO2Si/c1-16(2,3)15-8(9(10,11)12)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGTXLXUWKETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289706-46-3 | |
| Record name | 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1638938.png)
![Ethyl 2-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]acetate](/img/structure/B1638941.png)
![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)oxy]-, (2R)-](/img/structure/B1638946.png)
![[(2S)-2-hexadecanoyloxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B1638951.png)









![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[3-(trifluoromethyl)benzene]](/img/structure/B1639013.png)
